3-Bdamhnf
Description
However, based on structural analogs and contextual clues from the evidence, it may belong to a class of aromatic compounds with substituents at the 3-position (meta position). Such compounds often exhibit unique physicochemical properties due to electronic and steric effects of substituents like nitro (-NO₂), trifluoromethyl (-CF₃), or aminomethyl (-CH₂NH₂) groups. For instance, 3-nitrobenzaldehyde (CAS 99-61-6) and 3-(trifluoromethyl)benzenamine (CAS 98-16-8) are well-documented analogs with distinct applications in catalysis, pharmaceuticals, and materials science .
Properties
CAS No. |
126416-85-1 |
|---|---|
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[(1S,3aR,9bR)-3a-benzyl-2,4,5,9b-tetrahydro-1H-benzo[e][1]benzofuran-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C22H27NO/c1-23(2)15-19-16-24-22(14-17-8-4-3-5-9-17)13-12-18-10-6-7-11-20(18)21(19)22/h3-11,19,21H,12-16H2,1-2H3/t19-,21+,22+/m0/s1 |
InChI Key |
GJSRKXXQXWFGIF-KSEOMHKRSA-N |
SMILES |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
Isomeric SMILES |
CN(C)C[C@H]1CO[C@@]2([C@H]1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
Canonical SMILES |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
Synonyms |
3-BDAMHNF 3-benzyl-1-(dimethylaminomethyl)-1,2,3,4,5,9-hexahydronaphtho(2-1b)furan |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: Nitro Group (-NO₂): In 3-nitrobenzaldehyde, the electron-withdrawing nitro group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., dye synthesis) . Trifluoromethyl (-CF₃): The -CF₃ group in 3-(trifluoromethyl)benzenamine increases lipophilicity and metabolic stability, critical for drug design . Aminomethyl (-CH₂NH₂): This group in 3-aminomethylbenzamidine dihydrochloride facilitates metal coordination, as seen in catalytic systems using hybrid phosphine-alkene ligands .
Thermodynamic Stability :
- 3-(Trifluoromethyl)benzenamine has a high estimated boiling point (459.15 K), attributed to strong intermolecular interactions (e.g., dipole-dipole forces from -CF₃) .
- 3-Nitrobenzaldehyde’s boiling point (437.20 K) reflects moderate polarity and molecular weight .
Biological Activity :
- 3-FMA, a fluorinated methamphetamine analog, exhibits shorter-acting stimulant effects compared to its parent compounds, likely due to altered pharmacokinetics from fluorination .
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